Boc-4-methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

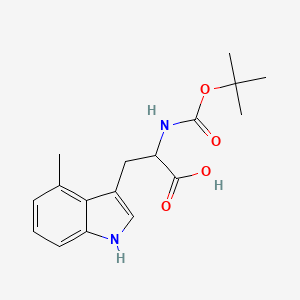

3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWGAIHROWITPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of peptide synthesis and drug discovery, the nuanced modification of amino acid scaffolds offers a powerful tool for modulating the biological activity, metabolic stability, and conformational properties of peptides and peptidomimetics. Boc-4-methyl-DL-tryptophan emerges as a significant building block in this arena. The introduction of a methyl group at the 4-position of the indole ring, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, provides a unique set of characteristics that are increasingly leveraged in the design of novel therapeutic agents. This guide, intended for the discerning researcher, offers a comprehensive exploration of the chemical and physical properties of this compound, detailed methodologies for its synthesis and purification, and an insightful discussion of its applications in the field.

Chemical Identity and Physicochemical Properties

This compound is a synthetically modified amino acid, a derivative of the naturally occurring tryptophan. The "DL" designation indicates that it is a racemic mixture, containing both the D and L enantiomers. The "Boc" prefix signifies the presence of a tert-butyloxycarbonyl protecting group on the α-amino group, a standard strategy in peptide chemistry to prevent unwanted reactions during peptide chain elongation.[1] The "4-methyl" denotes a methyl group substitution on the indole ring, a modification that can significantly influence the molecule's biological and physical properties.

A summary of its key identifiers and physicochemical properties is provided below:

| Property | Value | Source(s) |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | [2] |

| Synonyms | Boc-DL-4-methylTryptophan, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-DL-tryptophan | [2] |

| CAS Number | 1219232-56-0 | [2] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 318.37 g/mol | [1] |

| Appearance | White to off-white or pale brown powder | [3] |

| Storage Temperature | 0-8 °C, Store at Room Temperature | [2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 4-methyl-DL-tryptophan. The most common and efficient method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This self-validating system ensures a high yield of the desired N-protected product.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-methyl-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add 1 M sodium hydroxide (NaOH) solution to the mixture and stir until the amino acid is fully dissolved. The pH should be basic.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Reaction: Continue stirring the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, adjust the pH of the mixture to ~2-3 with a dilute aqueous solution of hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O. The basic conditions deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. Acidification during work-up protonates the carboxylic acid, allowing for extraction into an organic solvent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known spectra of its parent compound, tryptophan, and other Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the α- and β-protons of the amino acid backbone, the methyl group on the indole ring, and the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The indole N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the indole ring, the α- and β-carbons, the methyl carbon, and the quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the indole ring and the Boc-protected amine.

-

Strong C=O stretching vibrations from the carboxylic acid and the urethane of the Boc group.

-

C-H stretching from the aliphatic and aromatic portions of the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). The calculated monoisotopic mass is 318.1579 Da.[1]

Applications in Peptide Synthesis and Drug Discovery

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals.

Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality.[1] Its stability under a wide range of reaction conditions, coupled with its clean removal using acids like trifluoroacetic acid (TFA), makes it a cornerstone of many peptide synthesis strategies.

Boc Deprotection Protocol:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature. When tryptophan is present in the peptide sequence, the addition of scavengers such as triethylsilane (TES) or water is recommended to prevent re-attachment of the tert-butyl cation to the indole ring.

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DCM or N,N-dimethylformamide (DMF).

Caption: General workflow for Boc deprotection in SPPS.

Significance of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the indole ring can impart several advantageous properties to a peptide:

-

Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the tryptophan side chain, potentially leading to a more defined peptide secondary structure. This can be crucial for enhancing binding affinity to a biological target.

-

Increased Hydrophobicity: The methyl group increases the hydrophobicity of the tryptophan residue, which can influence peptide-protein interactions and membrane permeability.

-

Metabolic Stability: The 4-position of the indole ring can be susceptible to enzymatic hydroxylation. The presence of a methyl group at this position can block this metabolic pathway, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Biological Activity: The altered electronic and steric properties of the indole ring can lead to changes in the binding interactions with target receptors or enzymes, potentially enhancing potency or altering the pharmacological profile.

Safety and Handling

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at room temperature or refrigerated at 0-8 °C.[2][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a valuable and versatile tool for chemists and pharmacologists engaged in peptide and drug development. Its unique combination of a strategically placed methyl group and a well-established amino-protecting group offers a means to fine-tune the properties of synthetic peptides. A thorough understanding of its chemical properties, synthesis, and handling is paramount to its effective and safe utilization in the laboratory. As the demand for more sophisticated and potent peptide-based therapeutics continues to grow, the importance of such rationally designed building blocks will undoubtedly increase.

References

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

PubChem. N-tert-Butoxycarbonyl-L-tryptophan. [Link]

-

PubChem. Boc-1-methyl-DL-tryptophan. [Link]

-

Chan, W. C., et al. "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry, 2014, DOI:10.1039/C4OB02107J. [Link]

-

National Center for Biotechnology Information. "Tryptophan-based Fluorophores for Studying Protein Conformational Changes." PMC, [Link]

-

National Center for Biotechnology Information. "Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives." PMC, [Link]

-

Sarpong, R., et al. "Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate." PMC, [Link]

-

MDPI. "Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties." MDPI, [Link]

-

Vendrell, M., et al. "Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan." RSC Chemical Biology, 2024, DOI:10.1039/D4SC01173B. [Link]

-

MDPI. "Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death." MDPI, [Link]

-

National Center for Biotechnology Information. "Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans." PMC, [Link]

-

National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents." PMC, [Link]

-

Journal "Functional Materials". "Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives." Journal "Functional Materials", [Link]

Sources

An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Synthesis, Properties, and Applications in Peptide and Drug Discovery

This guide provides a comprehensive technical overview of N-α-Boc-4-methyl-DL-tryptophan, a specialized amino acid derivative for advanced applications in chemical biology, peptide synthesis, and pharmaceutical research. We will delve into its chemical identity, synthesis, physicochemical properties, and the strategic rationale for its use in the design of novel peptides and drug candidates.

Core Identity and Structural Elucidation

Boc-4-methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the 4-position of the indole ring.

-

Molecular Formula : C₁₇H₂₂N₂O₄[2]

-

Molecular Weight : 318.37 g/mol [2]

-

Synonyms : Boc-DL-4-methylTryptophan, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid[2]

The presence of the Boc group facilitates its use in stepwise peptide synthesis by preventing unintended reactions of the amino group, while the 4-methyl modification on the indole side chain offers unique steric and electronic properties that can be exploited in drug design.

Chemical Structure

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 4-methyl-DL-tryptophan precursor, followed by the protection of the α-amino group with a Boc moiety.

Step 1: Synthesis of 4-methyl-DL-tryptophan (Illustrative)

While various methods exist for the synthesis of substituted tryptophans, a common approach involves the Fischer indole synthesis.

Caption: Fischer Indole Synthesis for 4-methyl-DL-tryptophan.

Step 2: N-α-Boc Protection

This step involves the reaction of 4-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

4-methyl-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-methyl-DL-tryptophan in a 1:1 mixture of dioxane and water.

-

Add 1 M NaOH solution to the mixture to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

This procedure is adapted from a general method for the N-Boc protection of tryptophan.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table provides computed properties and expected characteristics based on its structure and related compounds.

| Property | Value/Expected Characteristic | Source |

| CAS Number | 1219232-56-0 | [1][2] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |

| Molecular Weight | 318.37 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | Analogous to similar compounds[4] |

| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols | General knowledge of Boc-protected amino acids |

| Storage Temperature | Room Temperature | [2] |

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly when using the Boc/Bzl protection strategy.[5][6]

Rationale for Use: The Impact of 4-Methylation

The introduction of a methyl group at the 4-position of the indole ring can confer several advantageous properties to the resulting peptide or small molecule:

-

Increased Lipophilicity : The methyl group enhances the hydrophobicity of the tryptophan side chain, which can improve membrane permeability and oral bioavailability of peptide-based drugs.

-

Enhanced Metabolic Stability : The methyl group can sterically hinder enzymatic degradation of the indole ring, leading to a longer in vivo half-life of the peptide.

-

Conformational Constraint : The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone and the side chain, potentially leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor or enzyme.

-

Modulation of Biological Activity : The electronic properties of the indole ring are subtly altered by the electron-donating methyl group, which can influence cation-π and other non-covalent interactions with biological targets.

Experimental Workflow: Incorporation into a Peptide via Boc-SPPS

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.

Caption: Boc-SPPS cycle for incorporating this compound.

Detailed Protocol Steps:

-

Resin Preparation : Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached.

-

Boc Deprotection : Swell the resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[5]

-

Washing : Wash the resin thoroughly with DCM and isopropanol to remove excess TFA and byproducts.

-

Neutralization : Neutralize the resulting trifluoroacetate salt of the terminal amino group with a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Coupling : Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA in DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing : Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

This compound is a specialized reagent that provides researchers and drug developers with a tool to introduce unique structural and physicochemical properties into peptides and other molecules. The strategic incorporation of this modified amino acid can lead to compounds with enhanced metabolic stability, increased cell permeability, and improved biological activity. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the use of non-canonical amino acids like this compound will likely play an increasingly important role in the future of drug discovery.

References

-

PubChem. (n.d.). Boc-trp-ome. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Anaspec. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

PubChem. (n.d.). Boc-1-methyl-DL-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

- Li, W., et al. (2011). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 16(12), 10359-10370.

- MDPI. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(1), 123.

- National Center for Biotechnology Information. (n.d.). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)

- UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky.

- ACS Catalysis. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. American Chemical Society.

- National Center for Biotechnology Information. (n.d.).

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

- Wikipedia. (n.d.). Tryptophan.

- ScienceDaily. (2024, July 30).

- National Center for Biotechnology Information. (2024).

- The University of Hong Kong. (2024, July 24).

Sources

- 1. This compound | 1219232-56-0 [chemicalbook.com]

- 2. This compound CAS#: 1219232-56-0 [amp.chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

A Comprehensive Technical Guide to the Synthesis of Boc-4-methyl-DL-tryptophan from L-Tryptophan

Abstract

This in-depth technical guide delineates a strategic, multi-step synthesis of Boc-4-methyl-DL-tryptophan, a valuable non-canonical amino acid for drug discovery and peptide chemistry. Commencing with the naturally occurring L-tryptophan, this guide provides a detailed exposition of a synthetic pathway that navigates the challenges of regioselective C4-methylation of the indole nucleus. The core of this strategy revolves around the judicious use of protecting groups and a directed lithiation approach to achieve the desired C4-functionalization. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the methodological choices. The inherent potential for racemization at the α-carbon during the synthesis, leading to the desired DL-mixture, is also discussed.

Introduction: The Significance of 4-Methyltryptophan Derivatives

Tryptophan and its derivatives are fundamental building blocks in numerous biologically active molecules. The indole side chain of tryptophan offers a rich platform for chemical modification, enabling the modulation of the parent molecule's pharmacological properties. The introduction of a methyl group at the 4-position of the indole ring can significantly impact the conformational preferences and binding affinities of peptides and small molecules incorporating this modified amino acid. Specifically, 4-methyl-DL-tryptophan is a crucial component in the synthesis of novel therapeutic agents, where the methyl group can serve as a steric shield, enhance metabolic stability, or fine-tune electronic properties to optimize target engagement. This guide provides a robust and reproducible synthetic route to this compound, a key intermediate for solid-phase peptide synthesis and other medicinal chemistry applications.

Strategic Overview of the Synthesis

The synthesis of this compound from L-tryptophan presents a significant regiochemical challenge. The indole ring is inherently more reactive towards electrophilic substitution at the C3 position, which is already occupied by the alanine side chain. Therefore, a direct electrophilic methylation would not yield the desired C4-substituted product. Our strategy circumvents this by employing a directed metalation approach, which allows for the specific deprotonation and subsequent functionalization of the C4 position.

The overall synthetic workflow can be conceptualized in the following key stages:

-

Dual Protection of L-Tryptophan: The α-amino and carboxylic acid functionalities of the starting L-tryptophan are protected to prevent their interference in subsequent reactions.

-

Indole Nitrogen Protection and Directed C4-Lithiation: The indole nitrogen is protected with a group that can direct lithiation to the C4 position. This is the cornerstone of the regioselective methylation.

-

C4-Methylation: The C4-lithiated intermediate is quenched with a suitable methylating agent.

-

Deprotection and Final Bocylation: The protecting groups are sequentially removed, and the α-amino group is reprotected with the final Boc group to yield the target molecule.

It is crucial to note that the use of strong bases, such as organolithium reagents, can lead to epimerization at the α-carbon, resulting in a racemic mixture of the D- and L-isomers, which is the desired outcome for this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic sequence of transformations from L-tryptophan to the final product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Stage 1: Preparation of Nα-Boc-L-Tryptophan Methyl Ester

The initial steps involve the protection of the carboxylic acid and the α-amino group of L-tryptophan to prevent unwanted side reactions.

Protocol 1a: Esterification of L-Tryptophan

-

Suspend L-tryptophan (1.0 eq.) in anhydrous methanol (10 mL per gram of tryptophan).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

Protocol 1b: Nα-Boc Protection

-

Dissolve the L-tryptophan methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-tryptophan methyl ester as a white to off-white solid.

Stage 2: Directed C4-Methylation of the Indole Ring

This stage is the most critical part of the synthesis, where the regioselective methylation is achieved. The choice of the indole nitrogen protecting group is crucial for directing the lithiation to the C4 position. A silyl protecting group, such as triisopropylsilyl (TIPS), is a suitable choice.

Protocol 2a: Indole Nitrogen Protection

-

Dissolve Nα-Boc-L-tryptophan methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add imidazole (2.5 eq.) to the solution.

-

Add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Nα-Boc-Nin-TIPS-L-tryptophan methyl ester.

Protocol 2b: Directed C4-Lithiation and Methylation

CAUTION: This reaction involves pyrophoric and moisture-sensitive reagents. It must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Dissolve Nα-Boc-Nin-TIPS-L-tryptophan methyl ester (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq.) to the solution.

-

Slowly add n-butyllithium (n-BuLi, 2.2 eq., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting deep red to brown solution at -78 °C for 2 hours.

-

Add methyl iodide (MeI, 3.0 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure. The crude product, Nα-Boc-Nin-TIPS-4-methyl-DL-tryptophan methyl ester, is used in the next step without further purification. At this stage, racemization at the α-carbon is likely to have occurred.

Stage 3: Deprotection and Final Product Formation

The final steps involve the removal of the silyl and ester protecting groups to yield the desired this compound.

Protocol 3a: Deprotection of the Indole Nitrogen

-

Dissolve the crude product from the previous step in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1.0 M solution in THF) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Nα-Boc-4-methyl-DL-tryptophan methyl ester.

Protocol 3b: Saponification of the Methyl Ester

-

Dissolve the purified Nα-Boc-4-methyl-DL-tryptophan methyl ester (1.0 eq.) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 N HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Quantitative Data and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1a | Esterification | SOCl₂, MeOH | Methanol | 0 to RT | 12-16 | >95 |

| 1b | Nα-Boc Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 4-6 | 90-95 |

| 2a | Indole N-Protection | TIPSCl, Imidazole | THF | RT | 2-4 | 85-90 |

| 2b | C4-Methylation | n-BuLi/TMEDA, MeI | THF | -78 to RT | 14 | 50-60 |

| 3a | N-Deprotection | TBAF | THF | 0 to RT | 1-2 | 80-90 |

| 3b | Saponification | LiOH·H₂O | THF/H₂O | RT | 2-4 | >90 |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the indole ring (with a distinct pattern for the 4-methyl substitution), the α- and β-protons of the amino acid backbone, and the methyl group at the 4-position of the indole ring (a singlet around 2.4 ppm).

-

¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms, including the carbonyl of the Boc group and the carboxylic acid, the carbons of the indole ring, and the newly introduced methyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the presence of both D and L enantiomers, verifying the racemic nature of the final product.

Causality and Experimental Rationale

-

Choice of Protecting Groups: The Boc group for the α-amino function is stable under the basic conditions of the lithiation and saponification steps but can be readily removed under acidic conditions if required for subsequent peptide synthesis. The methyl ester is a simple and effective protecting group for the carboxylic acid, which can be cleaved under mild basic conditions. The TIPS group on the indole nitrogen is sterically bulky, which helps to direct the lithiation to the C4 position and is easily removed with a fluoride source.

-

Directed Ortho-Metalation: The key to the regioselectivity of the methylation lies in the directed ortho-metalation (DoM) strategy. The silyl group on the indole nitrogen acts as a directing group, coordinating with the lithium of the n-BuLi/TMEDA complex and positioning the base to deprotonate the adjacent C7 or the more distant C4 proton. In the case of N-silyl indoles, lithiation at the C4 position is often favored. The use of TMEDA is crucial as it chelates the lithium ion, increasing the basicity of the n-butyllithium and facilitating the deprotonation of the relatively non-acidic aromatic C-H bond.

-

Racemization: The α-proton of an amino acid ester is susceptible to deprotonation under strongly basic conditions, such as those employed in the lithiation step. The resulting enolate is planar, and subsequent reprotonation during the workup can occur from either face, leading to a mixture of both enantiomers. This is the likely reason for the formation of the DL-racemic mixture from the L-enantiomer of tryptophan.

Conclusion

The synthesis of this compound from L-tryptophan is a challenging yet achievable endeavor for the experienced synthetic chemist. The strategy outlined in this guide, centered on a directed C4-lithiation of a suitably protected tryptophan derivative, provides a viable pathway to this valuable building block. Careful execution of the anhydrous and low-temperature steps is paramount to the success of this synthesis. The resulting racemic mixture of this compound is a versatile reagent for the incorporation of this non-canonical amino acid into peptides and other molecules of therapeutic interest.

References

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The total synthesis of (-)-idemethyl-6-deoxy-fumitremorgin C. Journal of the American Chemical Society, 124(45), 13426-13427. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated species. Chemical Reviews, 90(6), 879-933. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]

-

Iwao, M., Ishibashi, F., & Kuraishi, T. (1990). A new synthesis of 4-substituted indoles. Tetrahedron Letters, 31(48), 7037-7040. [Link]

An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-4-methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Tryptophan Analogs

In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid side chains is a cornerstone of innovation. Tryptophan, with its unique indole side chain, offers a rich scaffold for chemical alteration to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule therapeutics. The introduction of a methyl group at the 4-position of the indole ring, combined with the temporary protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety, yields Boc-4-methyl-DL-tryptophan – a versatile building block for creating novel therapeutic entities.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. By delving into its structural features, solubility, analytical characterization, stability, and applications, this document aims to equip researchers with the foundational knowledge necessary for the effective utilization of this important synthetic intermediate.

Core Molecular Attributes

This compound is a derivative of the essential amino acid tryptophan, characterized by two key modifications: the addition of a methyl group to the C4 position of the indole ring and the presence of a Boc protecting group on the α-amino group.

| Property | Value | Source(s) |

| Chemical Name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid | [1] |

| Synonyms | Boc-DL-4-methylTryptophan, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-Tryptophan | [1] |

| CAS Number | 1219232-56-0 | [1] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |

| Molecular Weight | 318.38 g/mol | [2] |

| Physical Form | Expected to be a pale white to brown solid | [3] |

The presence of the 4-methyl group is of particular significance. As an electron-donating group, it increases the electron density of the indole π-electron system. This modification can influence π-π stacking interactions, cation-π interactions, and the overall hydrophobicity of the molecule, potentially leading to altered binding affinities and biological activities of peptides incorporating this analog.

Synthesis and Purification

The synthesis of this compound typically follows the well-established procedures for the Boc-protection of amino acids.

Synthetic Pathway

A general and robust method for the synthesis of N-Boc-amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4]

Detailed Synthetic Protocol

The following protocol is adapted from a general procedure for the synthesis of N-Boc-L-tryptophan.[4]

-

Dissolution: Dissolve 4-methyl-DL-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add 1 M sodium hydroxide (NaOH) solution (2 equivalents) to the mixture.

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with aqueous hydrochloric acid (HCl).

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

Physicochemical Properties

Melting Point

Solubility

The solubility of Boc-protected amino acids is a critical parameter for their use in synthesis and purification. The presence of the lipophilic Boc group generally enhances solubility in organic solvents compared to the parent amino acid.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | Good hydrogen bond acceptors and suitable polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | Non-polar nature compatible with the Boc and indole moieties. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | Capable of hydrogen bonding with the carboxylic acid and N-H groups. |

| Ethers | Diethyl ether | Moderately Soluble to Sparingly Soluble | Lower polarity may limit solubility. |

| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid and amino groups limit solubility in highly non-polar solvents. |

| Aqueous | Water | Sparingly Soluble in neutral pH, Soluble in basic pH (as a salt) | The hydrophobic indole and Boc groups limit water solubility. Deprotonation of the carboxylic acid in basic solutions will increase solubility. |

This table is based on the general solubility of N-Boc-L-tryptophan and related derivatives.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. While an experimental value for this compound is unavailable, a computed XLogP3 value for the related compound Boc-1-methyl-DL-tryptophan is 2.6.[7] This suggests that this compound is a moderately lipophilic compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-protons, the protons of the indole ring (including the methyl group singlet), and the N-H protons. The exact chemical shifts will be influenced by the solvent.

-

¹³C NMR: Characteristic signals will be present for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the indole ring, and the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | ~3400 |

| O-H (carboxylic acid) | 3300-2500 (broad) |

| C-H (aliphatic) | ~2900 |

| C=O (Boc urethane) | ~1710 |

| C=O (carboxylic acid) | ~1600 |

Reference data from L-tryptophan and its methyl ester.[8]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 319.16, and the [M+Na]⁺ ion at m/z 341.14.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of this compound.

A typical method would involve a C18 column with a gradient elution using a mobile phase system of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). Detection is typically performed at 220 nm (for the peptide bond) and 280 nm (for the indole chromophore).

Stability and Storage

Chemical Stability

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with TFA, which is a cornerstone of its use in solid-phase peptide synthesis.[9] Care should be taken during HPLC purification with acidic mobile phases, as prolonged exposure can lead to partial deprotection.[2]

-

Base and Nucleophile Stability: The Boc group is generally stable to basic conditions and most nucleophiles, allowing for orthogonal protection strategies in peptide synthesis.

-

Oxidative Stability: The indole ring of tryptophan is susceptible to oxidation. The presence of the electron-donating 4-methyl group may slightly increase this susceptibility. It is advisable to store the compound protected from light and air.

Storage Conditions

For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably at refrigerated temperatures (2-8 °C) under an inert atmosphere.[6] Some suppliers recommend room temperature storage for shorter periods.[1]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry.

Incorporation into Peptides

The incorporation of this compound into a growing peptide chain follows the standard Boc-SPPS cycle:

-

Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using TFA.

-

Neutralization: Neutralization of the resulting trifluoroacetate salt with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).

-

Coupling: Activation of the carboxylic acid of this compound with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminal amine of the peptide-resin.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Considerations for Use

-

Side Chain Protection: The indole nitrogen of tryptophan can sometimes be protected (e.g., with a formyl group) to prevent side reactions during peptide synthesis, although this is not always necessary with Boc chemistry.[10]

-

Cleavage from Resin: During the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), scavengers (e.g., thioanisole, ethanedithiol) are crucial to prevent alkylation of the electron-rich indole ring by carbocations generated from the cleavage of protecting groups.

Conclusion

This compound is a valuable synthetic tool for the introduction of a modified tryptophan residue into peptides and other molecules of pharmaceutical interest. Its unique electronic properties, conferred by the 4-methyl group, offer opportunities to fine-tune the biological and physicochemical properties of the target compounds. A thorough understanding of its synthesis, solubility, analytical characteristics, and stability, as outlined in this guide, is essential for its successful application in research and development. While some experimental data for this specific derivative is limited, a robust understanding can be built upon the well-established chemistry of Boc-protected amino acids and tryptophan analogs.

References

- Anaspec. This compound. [URL: https://www.anaspec.com/products/product.asp?id=53083]

- BenchChem. Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. [URL: https://www.benchchem.

- Chem-Impex. Nα-Boc-L-tryptophan methyl ester. [URL: https://www.chemimpex.com/products/ag002w7l]

- Cochran, A. G., Skelton, N. J., & Starovasnik, M. A. (2001). Tryptophan zippers: Stable, monomeric β-hairpins. Proceedings of the National Academy of Sciences, 98(10), 5578–5583. [URL: https://www.pnas.org/doi/10.1073/pnas.091100598]

- Duan, J., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 18(5), 5636-5647. [URL: https://www.mdpi.com/1420-3049/18/5/5636]

- Franzén, H., & Grehn, L. (1988). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1698-1700. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/c3/c39880001698]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). [URL: https://hmdb.ca/spectra/nmr_one_d/1029]

- Cayman Chemical. DL-Tryptophan octyl ester (hydrochloride) - PRODUCT INFORMATION. [URL: https://www.caymanchem.com/product/17599/dl-tryptophan-octyl-ester-(hydrochloride)]

- ChemicalBook. This compound CAS#: 1219232-56-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538338.htm]

- Google Patents. EP1343808A2 - Process for the synthesis of a peptide having a trp residue. [URL: https://patents.google.

- aapptec. N-Terminal Deprotection; Boc removal. [URL: https://www.aapptec.com/n-terminal-deprotection-boc-removal-i-11.html]

- NIST. L-Tryptophan - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C73223&Type=IR-SPEC&Index=1#IR-SPEC]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/boc-4-methyl-dl-tryptophan-1219232-56-0]

- Karakawa, S., et al. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Food Additives & Contaminants: Part A, 38(10), 1681-1688. [URL: https://www.tandfonline.com/doi/full/10.1080/19440049.2021.1957636]

- BenchChem. Troubleshooting incomplete Boc deprotection in tryptophan peptides. [URL: https://www.benchchem.com/appnote/troubleshooting-incomplete-boc-deprotection-in-tryptophan-peptides]

- PubChem. Boc-1-methyl-DL-tryptophan. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13821418]

- ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [URL: https://www.researchgate.net/figure/FTir-spectra-of-l-tryptophan-l-tryptophan-methyl-ester-MDnP-and-MDaP_fig1_275027598]

- ResearchGate. A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [URL: https://www.researchgate.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [URL: https://ajpamc.com/index.php/ajpamc/article/view/178]

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- Sigma-Aldrich. Boc Resin Cleavage Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]

- SpectraBase. N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/GB9ZGEjFMBw]

- Chem-Impex. 4-Methyl-DL-tryptophan. [URL: https://www.chemimpex.com/products/ag002w7l]

- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester. [URL: https://patents.google.

- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. [URL: https://patents.google.

- Organic Syntheses. N-Boc-l-tryptophan methyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0332]

- PubChem. Boc-trp-ome. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7021503]

- ResearchGate. (PDF) A side-reaction in the SPPS of Trp-containing peptides. [URL: https://www.researchgate.net/publication/244838612_A_side-reaction_in_the_SPPS_of_Trp-containing_peptides]

- Thermo Fisher Scientific. N-Boc-L-tryptophan methyl ester, 96% 25 g. [URL: https://www.fishersci.com/shop/products/n-boc-l-tryptophan-methyl-ester-96-2/AC391780250]

- BenchChem. An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents. [URL: https://www.benchchem.com/appnote/solubility-of-n-boc-6-methyl-l-tryptophan-in-organic-solvents]

- Chem-Impex. 4-Methyl-DL-tryptophan. [URL: https://www.chemimpex.com/products/ag002w7l]

- Cheminfo.org. Determine the structure of Boc amino acids. [URL: https://www.cheminfo.org/flavor/malaria/Molecules/Boc_amino_acids/index.html]

- BenchChem. A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis. [URL: https://www.benchchem.com/appnote/a-comparative-analysis-of-tryptophan-protecting-groups-in-peptide-synthesis]

- Cayman Chemical. DL-Tryptophan octyl ester (hydrochloride) - PRODUCT INFORMATION. [URL: https://www.caymanchem.com/product/17599/dl-tryptophan-octyl-ester-(hydrochloride)]

- ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [URL: https://www.researchgate.net/figure/FTir-spectra-of-l-tryptophan-l-tryptophan-methyl-ester-MDnP-and-MDaP_fig1_275027598]

Sources

- 1. This compound CAS#: 1219232-56-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpamc.com [ajpamc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-4-methyl-DL-tryptophan: Properties and Strategic Applications in Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Boc-4-methyl-DL-tryptophan. We will delve into its fundamental physicochemical properties, the strategic implications of its structural modifications, and its practical application in synthetic workflows, particularly in Solid-Phase Peptide Synthesis (SPPS). The narrative is grounded in established chemical principles, providing not just procedural steps but the causal reasoning essential for experimental design and troubleshooting.

Core Physicochemical Characteristics

This compound is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide research. Its structure incorporates two key modifications to the parent amino acid, tryptophan: an Nα-terminal tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the 4-position of the indole ring. These features impart specific properties that are highly advantageous in controlled chemical synthesis.

A summary of its core quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [1][2] |

| Molecular Weight | 318.38 g/mol | [1][3] |

| CAS Number | 1219232-56-0 | [4][5] |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-indol-3-yl)propanoic acid | [4] |

| Synonyms | Boc-DL-4-methylTryptophan | [4] |

| Storage Temperature | Room Temperature | [4] |

The Strategic Rationale Behind Structural Modification

The utility of this compound stems directly from its engineered structure. Understanding the function of each modification is critical to leveraging this compound effectively.

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of peptide synthesis, particularly in the now-classic Boc/Bzl protection strategy.[6][7] Its primary function is to temporarily block the reactivity of the α-amino group of the tryptophan derivative. This prevention of unwanted side reactions during peptide chain elongation is paramount for ensuring the fidelity of the final peptide sequence.

The key to the Boc group's utility is its acid lability. It remains stable under the basic or neutral conditions used for peptide coupling but can be cleanly and efficiently removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step.[7][8] This process regenerates a protonated amine, which is then neutralized before the subsequent amino acid is introduced.

The 4-Methyl Indole Modification

Modification of the tryptophan side chain is a powerful strategy in drug discovery for fine-tuning the pharmacological profile of a peptide. The introduction of a methyl group at the 4-position of the indole ring can confer several benefits:

-

Enhanced Lipophilicity : The addition of a nonpolar methyl group increases the overall hydrophobicity of the amino acid side chain. This can improve the ability of the resulting peptide to cross biological membranes, a common challenge in peptide drug design.

-

Increased Metabolic Stability : The indole ring of tryptophan is susceptible to enzymatic oxidation. The presence of a methyl group can sterically hinder the approach of metabolic enzymes, thereby increasing the peptide's half-life in vivo.

-

Conformational Constraint : The methyl group can introduce a degree of steric hindrance that influences the local conformation of the peptide backbone, potentially locking it into a more bioactive shape for receptor binding.

Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol

The incorporation of this compound into a growing peptide chain follows the standard workflow of Boc-based SPPS. This methodology involves the stepwise addition of Nα-protected amino acids to a peptide chain that is covalently linked to an insoluble solid support (resin).[6][9]

The following protocol outlines a single, self-validating coupling cycle. Each step is followed by extensive washing to remove excess reagents and byproducts, which is the foundational principle of SPPS that ensures high purity of the final product.

Workflow Diagram: Boc-SPPS Cycle

Caption: Workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis.

Detailed Step-by-Step Methodology

Materials:

-

Peptide-resin (e.g., Boc-Gly-Merrifield resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling activators: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Isopropyl alcohol (IPA)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling:

-

Place the peptide-resin (1.0 g) in the synthesis vessel.

-

Wash and swell the resin by agitating with DCM (10 mL) for 20 minutes. Drain the DCM.

-

Causality: Swelling the resin ensures that the polymer matrix is fully expanded, making the reactive sites accessible to reagents.

-

-

Step 1: Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (10 mL) to the resin.

-

Agitate for 2 minutes, drain, and add a fresh 10 mL of the 50% TFA/DCM solution.

-

Agitate for an additional 20 minutes.[7]

-

Causality: TFA is a strong enough acid to cleave the acid-labile Boc group, exposing the N-terminal amine, while leaving more robust side-chain protecting groups (like benzyl esters) and the resin linkage intact. The two-step process ensures complete removal.

-

-

Step 2: Washing and Neutralization:

-

Drain the TFA solution.

-

Wash the resin thoroughly to remove residual acid and the cleaved Boc-group byproducts. Perform the following washes, agitating for 1 minute for each wash:

-

DCM (3 x 10 mL)

-

IPA (2 x 10 mL)[7]

-

DCM (3 x 10 mL)

-

-

Add a solution of 10% DIPEA in DCM (10 mL) to the resin and agitate for 5 minutes. Repeat once.

-

Causality: Neutralization is a critical, self-validating step. The free N-terminal amine is protonated (NH₃⁺) after the acid step and cannot act as a nucleophile for peptide bond formation. The hindered organic base, DIPEA, deprotonates the amine to the reactive NH₂ form without causing side reactions.

-

-

Step 3: Amino Acid Coupling:

-

In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.

-

Drain the neutralization solution from the resin and wash with DCM (3 x 10 mL).

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: The coupling reagents (HBTU/HOBt) convert the carboxylic acid of the incoming amino acid into a highly reactive ester intermediate. This activated species readily reacts with the free N-terminal amine on the resin-bound peptide to form the stable amide (peptide) bond. Using an excess of reagents drives the reaction to completion.

-

-

Step 4: Final Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to ensure all soluble reagents and byproducts are removed.

-

The resin is now ready for the next deprotection-coupling cycle or for final cleavage from the support if the synthesis is complete.

-

This detailed cycle provides a robust and validated method for incorporating this compound, forming the basis for constructing complex peptides with tailored properties.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021503, Boc-trp-ome. Retrieved from [Link][10]

-

Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue. Retrieved from [9]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: A representative academic source for peptide synthesis principles, not directly from search results but contextually relevant).

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (Note: A representative academic source for peptide synthesis principles, not directly from search results but contextually relevant).

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.[6]

-

Aapptec. (n.d.). Boc-1-methyl-DL-tryptophan. Retrieved from [Link][3]

-

Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link][8]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 1219232-56-0 [amp.chemicalbook.com]

- 5. This compound | 1219232-56-0 [chemicalbook.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. m.youtube.com [m.youtube.com]

- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 10. Boc-trp-ome | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [anaspec.com]

A Technical Guide to the Spectroscopic Characterization of Boc-4-methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl (Boc)-4-methyl-DL-tryptophan is a crucial building block in the synthesis of novel peptides and pharmacologically active molecules. Its purity and structural integrity are paramount for the successful development of new therapeutics. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing the expected spectral features and providing standardized protocols, this guide serves as a vital resource for researchers in medicinal chemistry and drug development, ensuring the quality and reliability of their synthetic intermediates.

Introduction: The Significance of Boc-4-methyl-DL-tryptophan in Drug Discovery

Tryptophan and its derivatives are integral to a multitude of biological processes and serve as key components in many therapeutic agents. The strategic placement of a methyl group on the indole ring, as seen in 4-methyl-tryptophan, can significantly alter the parent molecule's conformational preferences and biological activity. The Boc protecting group is widely employed in peptide synthesis due to its stability under various conditions and its facile, acid-labile removal.[] Therefore, this compound represents a valuable synthetic intermediate for creating modified peptides with potentially enhanced pharmacological properties, such as improved enzymatic stability or receptor binding affinity.

Given its role as a foundational element in complex molecular architectures, rigorous spectroscopic characterization is not merely a procedural step but a cornerstone of quality control and experimental reproducibility. This guide elucidates the principles and practical application of NMR, IR, and MS for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a series of characteristic signals corresponding to the protons of the Boc group, the tryptophan side chain, and the indole ring. The chemical shifts (δ) are influenced by the electronic environment of the neighboring atoms.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (tert-butyl) | ~1.4 | s | 9H |

| Indole CH₃ | ~2.4 | s | 3H |

| β-CH₂ | ~3.2 - 3.4 | m | 2H |

| α-CH | ~4.3 - 4.5 | m | 1H |

| Indole H5, H6, H7 | ~7.0 - 7.5 | m | 3H |

| Indole H2 | ~7.0 | s | 1H |

| NH (Boc) | ~5.0 | d | 1H |

| NH (Indole) | ~8.0 | s | 1H |

| COOH | ~10.0 - 12.0 | br s | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for compounds with exchangeable protons (NH, COOH).

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.5 |

| Indole CH₃ | ~21.0 |

| β-C | ~28.0 |

| α-C | ~55.0 |

| Boc C(CH₃)₃ | ~80.0 |

| Indole C3 | ~110.0 |

| Indole C4, C5, C6, C7 | ~111.0 - 128.0 |

| Indole C2 | ~124.0 |

| Indole C8, C9 | ~127.0, 136.0 |

| Boc C=O | ~156.0 |

| Carboxylic Acid C=O | ~174.0 |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | 3400 - 3300 | Medium |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Strong |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=O (Boc Carbamate) | 1700 - 1680 | Strong |

| N-H (Boc Carbamate) | 1540 - 1510 | Medium |

| C-O (Boc Carbamate) | 1250 - 1150 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding. The two distinct C=O stretches are key indicators of the presence of both the carboxylic acid and the Boc protecting group.[2]

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Expected Mass-to-Charge Ratios (m/z)

The molecular formula for this compound is C₁₈H₂₄N₂O₄. The calculated monoisotopic mass is approximately 348.1736 g/mol .

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~349.1814 | Protonated molecule |

| [M+Na]⁺ | ~371.1633 | Sodium adduct |

| [M-H]⁻ | ~347.1658 | Deprotonated molecule (in negative ion mode) |

Characteristic Fragmentation Patterns

A hallmark of Boc-protected compounds in mass spectrometry is the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the protonated molecular ion upon collision-induced dissociation (CID).

-

[M+H]⁺ → [M+H - 56]⁺: Loss of isobutylene (C₄H₈)

-

[M+H]⁺ → [M+H - 100]⁺: Loss of the entire Boc group (C₅H₈O₂)

Further fragmentation of the tryptophan side chain is also expected, often involving cleavage at the Cα-Cβ bond.

Experimental Protocol for LC-MS

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion: A Triad of Spectroscopic Validation

The comprehensive characterization of this compound through the synergistic use of NMR, IR, and MS provides a robust and reliable confirmation of its chemical identity and purity. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the detailed atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insight into fragmentation pathways. Adherence to the principles and protocols outlined in this guide will empower researchers to proceed with confidence in the quality of their synthetic building blocks, ultimately accelerating the pace of drug discovery and development.

References

-

Anaspec. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

RSC Publishing. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. [Link]

-

Organic Syntheses Procedure. N-Boc-l-tryptophan methyl ester. [Link]

-

Scholars Research Library - Der Pharma Chemica. [Link]

-

PMC - NIH. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. [Link]

-

PubChem - NIH. Boc-1-methyl-DL-tryptophan | C17H22N2O4 | CID 13821418. [Link]

-

ResearchGate. Synthetic pathway for Boc‐protected amino acids. [Link]

-

PMC - NIH. Synthesis of Boc-protected bicycloproline. [Link]

-

PubChem - NIH. Boc-trp-ome | C17H22N2O4 | CID 7021503. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

-

PubMed. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. [Link]

-

Analyst (RSC Publishing). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]

-

National Institute of Standards and Technology. L-Tryptophan - the NIST WebBook. [Link]

-

PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]

Sources

A Technical Guide to the Solubility of Boc-4-methyl-DL-tryptophan in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-4-methyl-DL-tryptophan (Boc-4-methyl-DL-tryptophan), a key building block in peptide synthesis and pharmaceutical research. Recognizing the scarcity of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the known behavior of the parent compound, N-Boc-L-tryptophan, and fundamental physicochemical principles. The core of this guide is a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in a range of organic solvents. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their synthetic and formulation endeavors.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a derivative of the essential amino acid tryptophan, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the 4-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted reactions at the amino terminus during coupling steps[]. The methyl group, on the other hand, can be introduced to modulate the biological activity or metabolic stability of a peptide.

The success of any synthetic protocol or formulation effort hinges on a thorough understanding of the solubility of its components. Inefficient dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in purification. In drug development, solubility is a critical determinant of a compound's bioavailability[2]. For this compound, its solubility in organic solvents is paramount for its application in both solid-phase and solution-phase peptide synthesis.

Physicochemical Drivers of Solubility for this compound

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are:

-

The Boc Protecting Group: The bulky and non-polar tert-butyl group significantly increases the lipophilicity of the molecule compared to the parent amino acid. This is a primary reason for the enhanced solubility of Boc-protected amino acids in organic solvents[].

-

The Indole Side Chain: The tryptophan indole ring is a large, hydrophobic moiety that contributes to its affinity for non-polar and some polar aprotic organic solvents. The addition of a methyl group at the 4-position further increases this hydrophobicity.

-

The Carboxylic Acid Group: This group provides a site for hydrogen bonding and introduces polarity to the molecule.

-

The Amide Linkage: The amide bond of the Boc group can also participate in hydrogen bonding.

The interplay of these features means that this compound will exhibit favorable solubility in solvents that can effectively solvate both its non-polar and polar regions.

Qualitative Solubility Profile: An Estimation Based on N-Boc-L-tryptophan

Table 1: Qualitative Solubility of N-Boc-L-tryptophan in Various Organic Solvents

| Solvent Family | Solvent | Qualitative Solubility |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[3] |

| Chloroform | Soluble[4] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Esters | Ethyl Acetate | Soluble[4] |